3-Methoxy-2,5,6-trimethylbenzoyl chloride
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Overview
Description
3-Methoxy-2,5,6-trimethylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, characterized by the presence of methoxy and trimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2,5,6-trimethylbenzoyl chloride can be synthesized through the chlorination of the corresponding benzoic acid derivative. One common method involves the use of phosphorus trichloride (PCl3) as the chlorinating reagent. The reaction typically proceeds under mild conditions, with high atom efficiency, converting the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. These reagents are preferred due to their effectiveness in converting carboxylic acids to acyl chlorides with high yields .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,5,6-trimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Hydrolysis Conditions: Acidic or basic aqueous conditions facilitate the hydrolysis of the compound.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Benzoic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
3-Methoxy-2,5,6-trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various benzoyl derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of 3-Methoxy-2,5,6-trimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on various substrates, leading to the formation of covalent bonds. The pathways involved in its reactions are typically substitution and hydrolysis mechanisms .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride: Similar in structure but with different substitution patterns on the benzene ring.
2,4,6-Trimethylbenzoyl Chloride: Another derivative with different positions of the methyl groups.
4-Methoxybenzoyl Chloride: Contains a single methoxy group on the benzene ring.
Uniqueness
3-Methoxy-2,5,6-trimethylbenzoyl chloride is unique due to the specific arrangement of methoxy and trimethyl groups, which influence its reactivity and applications. The presence of these groups can affect the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Properties
CAS No. |
412023-78-0 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-methoxy-2,5,6-trimethylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-6-5-9(14-4)8(3)10(7(6)2)11(12)13/h5H,1-4H3 |
InChI Key |
WAHBICZVFMOTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)Cl)C)OC |
Origin of Product |
United States |
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